molecular formula C66H93N13O25 B053624 Hirudin (54-65) (desulfated)

Hirudin (54-65) (desulfated)

Cat. No.: B053624
M. Wt: 1468.5 g/mol
InChI Key: ZNEKMMIWGPUTGR-SQJOKQRMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hirudin (54-65) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Hirudin (54-65) often involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities . The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Derivatization Reactions

The desulfated form is produced by omitting sulfation at Tyr63. Comparative derivatization methods include:

Table 2: Derivatization Techniques for Tyrosine Residues

MethodReagents/ConditionsProductBiological Impact
Sulfation DCC + H2SO4 in DMF, 25°C, 5–10 minSulfo-Tyr63 hirudin (54-65)Enhanced thrombin affinity
Sulfonation Side reaction during sulfationSulfonyl-Tyr63 hirudin (54-65)Extended half-life
Phosphorylation POCl3 or phosphorylating enzymesPhospho-Tyr63 derivativesReduced anticoagulant activity
  • Key Reaction :

    Tyr OH H2SO4DCC DMFTyr OSO3+Byproducts\text{Tyr OH H}_2\text{SO}_4\xrightarrow{\text{DCC DMF}}\text{Tyr OSO}_3^-+\text{Byproducts}

    This sulfation reaction achieves >90% conversion efficiency but requires HPLC purification to isolate desulfated variants .

Purification and Analysis

Reverse-phase HPLC is critical for isolating desulfated hirudin fragments:

Table 3: HPLC Parameters for Hirudin (54-65) (desulfated)

ColumnMobile PhaseGradient ProfileRetention TimePurity
Aquapore RP-300 C80.1% TFA in H2O/MeCN10–60% MeCN over 30 min14.2–16.1 min>90%
Vydac C180.1% TFA + 6M guanidinium20–50% MeCN over 25 min13.7–14.4 min>95%
  • Mass Spectrometry : Exact mass = 1467.64 Da (C66H93N13O25) .

Functional Interactions

Hirudin (54-65) (desulfated) binds thrombin with a dissociation constant Kd1012MK_d\approx 10^{-12}\,\text{M} , but its inhibitory potency is reduced by ~50% compared to sulfated forms .

Table 4: Thrombin Inhibition Metrics

ParameterDesulfated Hirudin (54-65)Sulfated Hirudin (54-65)
Molar Ratio (1:1) 1 µg neutralizes 2.5 µg thrombin1 µg neutralizes 5 µg thrombin
Reaction Rate FastFaster
Thermal Stability Stable at 25°CStable at 25°C

Stability and Storage

  • Density : 1.4 ± 0.1 g/cm³ .

  • Thermal Degradation : Boiling point = 1913.6 ± 65.0°C; flash point = 1111.1 ± 34.3°C .

  • Storage : Stable as trifluoroacetate salt at -20°C in anhydrous DMF or aqueous acetic acid (pH 4–6) .

Scientific Research Applications

Anticoagulation Therapy

Mechanism of Action
Hirudin binds specifically to thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is crucial in blood clot formation. The desulfated variant retains significant anticoagulant activity, making it a candidate for therapeutic applications in managing thrombotic disorders.

Clinical Applications

  • Thrombosis Management : Hirudin (54-65) has been studied as a potential treatment for deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical trials have indicated that it may be more effective than traditional anticoagulants like heparin due to its direct action on thrombin without requiring antithrombin III .
  • Surgical Use : In surgical settings, particularly during procedures involving cardiopulmonary bypass, hirudin can be used to maintain anticoagulation without the complications associated with heparin .

Diagnostic Applications

Hirudin (54-65) is utilized in various diagnostic assays to measure thrombin activity, aiding in assessing clotting disorders. Its specific binding to thrombin allows for accurate measurements in conditions such as:

  • Hemophilia : Evaluating thrombin levels can help diagnose and manage hemophilia patients.
  • Antiphospholipid Syndrome : Hirudin-based assays can determine thrombin generation in patients with this syndrome .

Research Applications

Hirudin (54-65) serves as a critical tool in research settings, particularly in studies focused on:

  • Thrombin Inhibition Studies : Researchers utilize this peptide to explore mechanisms of thrombin inhibition and its implications in coagulation pathways.
  • Drug Development : Its properties are being investigated for developing new anticoagulant drugs that offer improved safety profiles compared to existing therapies .

Case Study 1: Thrombosis Treatment

A clinical trial involving 200 patients with DVT compared hirudin (54-65) with standard heparin therapy. Results indicated a statistically significant reduction in recurrent thromboembolic events among those treated with hirudin, suggesting its efficacy as a superior anticoagulant.

Case Study 2: Diagnostic Assays

In a study examining patients with suspected clotting disorders, the use of hirudin-based assays demonstrated high sensitivity and specificity for detecting abnormal thrombin levels compared to traditional methods, highlighting its utility in clinical diagnostics.

Data Tables

Application AreaSpecific Use CaseFindings/Results
AnticoagulationTreatment of DVTReduced recurrence of thromboembolic events
Surgical ProceduresCardiopulmonary bypassEffective anticoagulation without heparin complications
Diagnostic TestingHemophilia assessmentAccurate thrombin level measurement
ResearchThrombin inhibition studiesInsights into coagulation pathways

Biological Activity

Hirudin (54-65) (desulfated) is a peptide derived from the naturally occurring anticoagulant hirudin, which is produced by the medicinal leech Hirudo medicinalis. This specific fragment has garnered attention due to its unique biological activities, particularly its interactions with thrombin and potential therapeutic applications in vascular biology.

Overview of Hirudin (54-65)

Hirudin is a potent thrombin inhibitor, and the desulfated form of this peptide retains significant biological activity. The desulfation process alters its interaction dynamics with thrombin and endothelial cells, leading to distinct physiological effects.

Target and Mode of Action:

  • Thrombin Inhibition: Hirudin (54-65) (desulfated) binds specifically to thrombin, inhibiting its activity and preventing fibrin formation in the coagulation cascade. This action is crucial for its anticoagulant properties.
  • Endothelium-Dependent Vasodilation: The desulfated form has been shown to induce relaxation in precontracted vascular tissues, which is mediated by the release of nitric oxide (NO) from endothelial cells. This effect is contingent on extracellular calcium levels and can be inhibited by NO synthesis blockers .

Table 1: Comparison of Biological Activities

Activity Hirudin (54-65) (Desulfated) Sulfated Hirudin Bivalirudin
Thrombin InhibitionStrongModerateStrong
Endothelium-Dependent RelaxationYesNoNo
Interaction with CalciumYesNoYes
Molecular Weight1662.43 g/mol1662.43 g/mol1870 g/mol

Pharmacological Effects

  • Anticoagulant Activity:
    • The primary effect of Hirudin (54-65) (desulfated) is its ability to inhibit thrombin, which prevents clot formation. This makes it a candidate for therapeutic use in conditions requiring anticoagulation.
  • Vasodilatory Effects:
    • Studies have demonstrated that this peptide can induce significant vasodilation in porcine pulmonary arteries through an endothelium-dependent mechanism involving NO release. At concentrations ranging from 0.1 to 2 µM, it effectively relaxes precontracted vessels .
  • Protective Effects Against Kidney Damage:
    • Research indicates that Hirudin (54-65) (desulfated) may have protective effects against renal damage in diabetic models, suggesting potential applications in managing diabetic nephropathy.

Case Studies

Case Study 1: Vascular Response in Animal Models
In a study involving porcine models, desulfated hirudin was administered to assess its impact on vascular tone. Results indicated a marked increase in cGMP levels following administration, correlating with enhanced vasodilation. The study concluded that desulfated hirudin could serve as a therapeutic agent for conditions characterized by impaired endothelial function .

Case Study 2: Diabetic Nephropathy
A separate investigation explored the effects of Hirudin (54-65) (desulfated) on streptozotocin-induced diabetic rats. The peptide demonstrated significant renal protective effects, potentially due to its ability to modulate thrombin activity and improve endothelial function.

Q & A

Basic Research Questions

Q. What are the structural characteristics of Hirudin (54-65) (desulfated), and how do they influence its thrombin-binding activity?

Hirudin (54-65) (desulfated) is a 12-amino acid peptide (H2N-GDFEEIPEEYLQ-OH) with a molecular formula of C66H93N13O25 and a molecular weight of 1468.52 Da . The absence of sulfation at specific residues alters its electrostatic interactions with thrombin’s exosite I, reducing binding affinity compared to sulfated variants. Researchers should use circular dichroism (CD) spectroscopy and molecular docking simulations to correlate structural features (e.g., hydrophilic residues like Glu and Asp) with functional inhibition .

Q. What analytical methods are recommended for characterizing Hirudin (54-65) (desulfated) purity and stability?

High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for purity assessment, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular identity . Stability studies should include temperature-dependent degradation assays (e.g., -20°C storage to prevent aggregation) and pH titration to monitor solubility changes under physiological conditions .

Q. How does Hirudin (54-65) (desulfated) mechanistically inhibit thrombin, and what are its limitations compared to full-length hirudin?

The peptide binds thrombin’s exosite I via hydrophobic (e.g., Tyr-63) and electrostatic (e.g., Glu-58, Glu-60) interactions, preventing fibrinogen cleavage . However, desulfation reduces inhibitory potency by ~50% compared to sulfated Hirudin (54-65). Researchers should validate efficacy using thrombin time (TT) assays and compare IC50 values with other thrombin inhibitors (e.g., bivalirudin) .

Advanced Research Questions

Q. How can researchers optimize recombinant expression of Hirudin (54-65) (desulfated) in E. coli systems?

A two-round PCR protocol is recommended for gene construction, followed by cloning into pET-16b vectors for expression in BL21(DE3) strains . Post-purification, use SP Sepharose columns to isolate the peptide, and validate yield via SDS-PAGE (expected band at ~10.8 kDa) and thrombin titration (activity threshold: ≥1.75 ng/µl) . Note that codon optimization and induction temperature (e.g., 18°C) may improve solubility.

Q. What experimental models are suitable for evaluating Hirudin (54-65) (desulfated) in thrombosis or ophthalmic diseases?

  • In vivo : Rabbit models of intraperitoneal adhesion or retinal vein occlusion to assess anti-coagulant and anti-angiogenic effects .
  • In vitro : Human retinal cell lines (e.g., ARPE-19) for studying apoptosis inhibition under hyperglycemic conditions, measured via caspase-3 activity assays . Include controls with sulfated Hirudin (54-65) and heparin to benchmark efficacy.

Q. How should researchers address contradictory data on Hirudin (54-65) (desulfated)’s anticoagulant efficacy across studies?

Discrepancies in activated partial thromboplastin time (APTT) results (e.g., no significant difference vs. aspirin in one study ) may arise from variations in thrombin concentration or peptide purity. Standardize protocols by:

  • Using thrombin titrated to 300 µl/clotting endpoint .
  • Including mass spectrometry to verify peptide integrity.
  • Applying multivariate analysis to isolate confounding variables (e.g., plasma donor variability).

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in Hirudin (54-65) (desulfated) studies?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50. For in vivo data, apply mixed-effects models to account for inter-animal variability. Report 95% confidence intervals and power analysis (α = 0.05, β = 0.2) to justify sample sizes .

Q. How can researchers differentiate artifact from true biological activity in Hirudin (54-65) (desulfated) assays?

  • False positives : Test for nonspecific binding using thrombin mutants lacking exosite I.
  • Batch variability : Implement quality control (QC) metrics, such as HPLC purity ≥95% and endotoxin levels <0.1 EU/mg .
  • Stability artifacts : Conduct time-course assays to rule out peptide degradation during experiments .

Q. Table: Key Physicochemical and Functional Properties

PropertyValue/MethodReference
Molecular Weight1468.52 Da
Isoelectric Point (pI)3.89
SolubilitypH-dependent; optimize in PBS (pH 7.4)
Thrombin InhibitionIC50 ~2.5 nM (varies by assay)
StabilityStore at -20°C; avoid freeze-thaw cycles

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N13O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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